molecular formula C17H19N3O4 B2652192 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one CAS No. 1170781-35-7

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2652192
CAS No.: 1170781-35-7
M. Wt: 329.356
InChI Key: UNLKQSNGXDHVIC-UHFFFAOYSA-N
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Description

The compound “1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit, which is an integral part of many natural products and synthetic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been synthesized . The synthesis involved various techniques such as multinuclear NMR, IR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single crystal X-ray crystallography . This technique provides detailed information about the molecular geometry of the compound .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by elemental analysis and various spectroscopic techniques . Thermal decomposition behavior of these compounds was studied by thermogravimetric analysis .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1,3,4-Oxadiazole-bearing compounds have been synthesized and evaluated for their antimicrobial properties. These studies report the creation of N-substituted derivatives and their moderate to significant activity against both Gram-positive and Gram-negative bacteria (Khalid et al., 2016). Similarly, another study synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides and screened them for biological activity, including butyrylcholinesterase inhibition and molecular docking studies to understand the interaction with biological targets (Khalid et al., 2016).

Potential Anticancer Applications

Research into the synthesis of 1,3,4-oxadiazole derivatives with benzoxazole moiety has demonstrated anticancer evaluations, indicating the significance of these compounds in developing potential anticancer therapies. Specific compounds were found to exhibit higher inhibitory effects towards tumor cell lines compared to the reference drug, doxorubicin, suggesting their potential as leads for anticancer drug development (Al-Omran et al., 2014).

Antioxidant Properties

A novel series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for antioxidant activities. Compounds with modifications at the 5 position of the 1,3,4-oxadiazole scaffold exhibited significant antioxidant activities, highlighting their potential as antioxidants (Rabie et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have shown various biological activities. For instance, an organoselenium compound of the class selenadiazole has caused induced time- and dose-dependent apoptotic cell death in MCF-7 human breast carcinoma cells .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the retrieved papers, it’s important to handle all chemicals with care. For instance, similar compounds may cause irritation to the eyes, skin, and respiratory tract .

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . This could lead to the discovery of new drugs with improved efficacy and safety profiles.

Properties

IUPAC Name

1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-2-15(21)20-7-3-4-12(9-20)17-19-18-16(24-17)11-5-6-13-14(8-11)23-10-22-13/h5-6,8,12H,2-4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLKQSNGXDHVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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